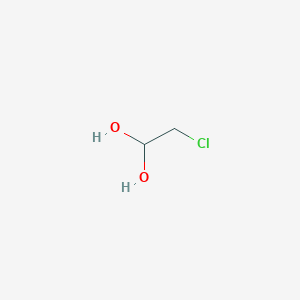
2-Chloroethane-1,1-diol
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de W-2719 implique la réaction du p-chlorothiophénol avec le butanol dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est réalisée sous température et pression contrôlées pour assurer l'obtention du produit souhaité. Les méthodes de production industrielle du W-2719 impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
W-2719 subit plusieurs types de réactions chimiques, notamment :
Oxydation : W-2719 peut être oxydé pour former de l'acide p-chlorophénylthioacétique (W-2683).
Réduction : W-2719 peut être réduit pour former de l'acide p-chlorophénylthiobutyrique (W-2718).
Substitution : W-2719 peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.
Applications de recherche scientifique
Chimie : W-2719 est utilisé comme réactif en synthèse organique pour la préparation d'autres composés.
Médecine : W-2719 est étudié comme traitement potentiel de la dermatite de contact allergique en raison de ses propriétés anti-allergiques.
Industrie : W-2719 est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action de W-2719 implique l'inhibition de la libération d'histamine des leucocytes sensibilisés, ce qui contribue à réduire les réactions allergiques. Il diminue également le tonus des muscles lisses trachéaux, ce qui peut aider à soulager les symptômes des affections respiratoires. Les cibles moléculaires et les voies impliquées dans ces effets comprennent l'inhibition des déshydrogénases de la chaîne respiratoire intracellulaire et la destruction des espèces réactives de l'oxygène .
Applications De Recherche Scientifique
Chemistry: W-2719 is used as a reagent in organic synthesis for the preparation of other compounds.
Medicine: W-2719 is being explored as a potential treatment for allergic contact dermatitis due to its anti-allergic properties.
Industry: W-2719 is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of W-2719 involves the inhibition of histamine release from sensitized leukocytes, which helps reduce allergic reactions. It also decreases tracheal smooth muscle tonus, which can help alleviate symptoms of respiratory conditions. The molecular targets and pathways involved in these effects include the inhibition of intracellular respiratory chain dehydrogenases and the destruction of reactive oxygen species .
Comparaison Avec Des Composés Similaires
W-2719 est unique par rapport aux autres composés similaires en raison de sa structure chimique et de son mécanisme d'action spécifiques. Des composés similaires comprennent :
Acide p-chlorophénylthioacétique (W-2683) : Ce composé est un produit majeur de la biotransformation de W-2719 et partage certaines propriétés similaires.
Acide p-chlorophénylthiobutyrique (W-2718) : Ce composé est un intermédiaire dans le métabolisme de W-2719 et possède des propriétés chimiques similaires.
W-2719 se distingue par son haut degré de sécurité et d'efficacité dans les études précliniques, ce qui en fait un candidat prometteur pour un développement et des recherches supplémentaires .
Propriétés
IUPAC Name |
2-chloroethane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2/c3-1-2(4)5/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCPBNVAQSUDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166517 | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-56-0 | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethane-1,1-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione](/img/structure/B93967.png)












